molecular formula C9H15N3O B2801933 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide CAS No. 219793-78-9

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide

Cat. No. B2801933
CAS RN: 219793-78-9
M. Wt: 181.239
InChI Key: UGAXIQPEPITUOJ-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide, also known as 2-Cyano-3-(dimethylamino)prop-2-enamide, is a synthetic compound that has been widely studied due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Organic Synthesis

2-Cyano-3-(dimethylamino)prop-2-ene thioamide, a derivative of the compound, is a novel reagent in organic synthesis. It enables the synthesis of functionalized ethyl nicotinates and nicotinonitriles through vinyl substitution reactions (Dyachenko, 2019).

Synthesis of Dyes

The compound, when combined with 4-dimethylaminobenzaldehyde and methyl cyanoacetate, leads to the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye. This synthesis involves purification techniques such as column chromatography, with its structure confirmed by various spectroscopy methods (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Medicinal Chemistry

In medicinal chemistry, modifications of 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide led to the development of potent inhibitors of dynamin GTPase. These compounds have shown significant in vitro and in-cell efficacy against clathrin-mediated endocytosis (Gordon et al., 2013).

Antitumor Activity

Selected derivatives synthesized from the compound demonstrated notable antitumor activity against HepG2 cell lines. Molecular docking and density functional theory (DFT) studies provided insights into the interaction mechanisms and molecular structures of these derivatives (Fahim, Elshikh, & Darwish, 2019).

Synthesis of Heterocycles

The compound is also instrumental in the synthesis of various heterocycles like pyridones, pyridines, and isoxazoles. These syntheses are often accompanied by cyclization reactions and provide pathways for creating a range of complex molecular structures (Bondock, Tarhoni, & Fadda, 2011).

Photophysics

Studies on pyrene derivatives, including those related to 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide, have explored their potential as broadband nonlinear optical materials. These derivatives, due to their unique electronic and optical properties, could be used in the development of advanced optical materials (Wu et al., 2017).

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXIQPEPITUOJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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